molecular formula C10H10ClFO B14057970 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one

1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14057970
M. Wt: 200.64 g/mol
InChI Key: SIWSKZWKOOBUSM-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol . This compound is characterized by the presence of a chloro and fluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a colorless oil that is soluble in organic solvents.

Preparation Methods

The synthesis of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with a substituted benzene in the presence of an aluminum chloride catalyst . This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial production methods may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is advantageous for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of chloro and fluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[2-chloro-6-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)5-9-8(6-12)3-2-4-10(9)11/h2-4H,5-6H2,1H3

InChI Key

SIWSKZWKOOBUSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Cl)CF

Origin of Product

United States

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